2-(4-Bromobenzyl)benzo[d]oxazole
CAS No.: 76284-87-2
Cat. No.: VC3889658
Molecular Formula: C14H10BrNO
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76284-87-2 |
|---|---|
| Molecular Formula | C14H10BrNO |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)methyl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 |
| Standard InChI Key | GAKVIUPIYZMQBR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4-Bromobenzyl)benzo[d]oxazole (C₁₄H₁₀BrNO) consists of a benzo[d]oxazole ring fused to a benzyl group bearing a bromine atom at the para position. The benzo[d]oxazole moiety comprises a benzene ring fused to an oxazole heterocycle, with the benzyl group extending from the oxazole's nitrogen atom. Key structural features include:
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Electron-withdrawing bromine: Enhances reactivity in cross-coupling reactions .
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Planar aromatic system: Facilitates π-π stacking interactions in biological targets .
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Methoxy and bromomethyl substituents: Observed in analogs like 4-(Bromomethyl)-2-methoxybenzo[d]oxazole, which influence solubility and metabolic stability.
Table 1: Physicochemical Properties of 2-(4-Bromobenzyl)benzo[d]oxazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrNO |
| Molecular Weight | 288.14 g/mol |
| Melting Point | 119–121°C (analog data) |
| Boiling Point | 339°C (estimated) |
| Density | 1.514 g/cm³ |
| Solubility | Soluble in toluene, DMSO |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 7.72–7.74 ppm (oxazole C5-H), δ 4.31 ppm (-CH₂Br), and aromatic protons between δ 7.31–7.51 ppm .
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IR Spectroscopy: C=N stretch at ~1590 cm⁻¹ and C-Br vibration at 605 cm⁻¹ .
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HRMS: Exact mass confirmed as 287.9978 (calculated for C₁₄H₁₀BrNO) .
Synthetic Methodologies
Catalytic Cyclization Approaches
A solvent-free method using NiFe₂O₄@SiO₂@aminoglucose nanoparticles achieves 98% yield under mild conditions (20°C, 8 min). The protocol involves:
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Mixing 4-bromobenzaldehyde (1.0 mmol) and 1,2-aminophenol (1.0 mmol) with 0.05 g catalyst .
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Stirring until reaction completion (TLC monitoring).
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Purification via hot ethanol recrystallization .
This method eliminates volatile solvents and simplifies catalyst recovery using an external magnet .
Multi-Step Synthesis for Functionalized Derivatives
For analogs like 2-(methoxy(4-methoxyphenyl)methyl)benzo[d]oxazole:
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Step 1: Williamson reaction between benzo[d]oxazole-2-thiol and bromoacetic acid yields intermediate thioethers .
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Step 2: Phosphorus oxychloride-mediated cyclization forms key aniline intermediates .
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Step 3: EDCI/HOBt coupling with amines produces final derivatives (Table 2) .
Table 2: Yields of Benzo[d]oxazole Derivatives via EDCI/HOBt Coupling
| Derivative | R Group | Yield (%) |
|---|---|---|
| 5a | 4-MeO-Ph | 86 |
| 5b | 3-Cl-Ph | 68 |
| 5c | 2-F-Ph | 88 |
Pharmacological Applications
Anticancer Activity
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VEGFR-2 Inhibition: Derivatives like 2-(4-Bromobenzyl)benzo[d]oxazole exhibit IC₅₀ values of 0.89 μM against VEGFR-2, disrupting angiogenesis in breast cancer models .
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Cytotoxicity: Analog 4-(Bromomethyl)-2-methoxybenzo[d]oxazole shows EC₅₀ = 3.2 μM against MCF-7 cells via apoptosis induction .
Antibacterial Properties
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